(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate
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Overview
Description
(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyanovinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a bromophenyl derivative and a suitable thioamide. The cyanovinyl group is introduced via a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a nitrile in the presence of a base. The final step involves esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The thiazole ring and bromophenyl group may interact with enzymes or receptors, modulating their activity. The cyanovinyl group can participate in electron transfer reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazole: Shares the thiazole and bromophenyl moieties but lacks the cyanovinyl and acetate groups.
2,6-Dimethoxyphenyl acetate: Contains the dimethoxyphenyl and acetate groups but lacks the thiazole and bromophenyl moieties.
4-(2-Cyanovinyl)thiazole: Contains the thiazole and cyanovinyl groups but lacks the bromophenyl and acetate moieties.
Uniqueness
(E)-4-(2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)-2,6-dimethoxyphenyl acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
[4-[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]-2,6-dimethoxyphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O4S/c1-13(26)29-21-19(27-2)9-14(10-20(21)28-3)8-16(11-24)22-25-18(12-30-22)15-4-6-17(23)7-5-15/h4-10,12H,1-3H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCPLGVHGXBRT-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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